molecular formula PbHAsO4<br>AsHO4P B1194744 Lead arsenate CAS No. 7645-25-2

Lead arsenate

Cat. No.: B1194744
CAS No.: 7645-25-2
M. Wt: 347 g/mol
InChI Key: UWRBYRMOUPAKLM-UHFFFAOYSA-L
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Description

Lead arsenate (CAS 7784-40-9), with the chemical formula PbHAsO₄, is a synthetic inorganic compound that was historically employed as a broad-spectrum insecticide, particularly in orchards . Its use has been obsolete for decades, and it is not approved for pesticidal applications today . Modern research use of this compound is focused on understanding the long-term environmental fate of toxicants, studying the health impacts of co-exposure to heavy metals, and investigating remediation strategies for contaminated soils . The compound is highly persistent in the environment, with a soil degradation half-life (DT₅₀) estimated at around 700 days, leading to its long-term residence in historical agricultural lands . The toxicity of this compound arises from the combined effects of its lead and arsenic components. Arsenic, particularly in its trivalent state, acts as a protoplasmic poison that can inhibit cellular energy production by binding to critical thiol groups in enzymes like pyruvate dehydrogenase, and can also generate oxidative stress by producing reactive oxygen species (ROS) . Lead is a cumulative toxicant affecting multiple organ systems . Co-exposure to both metals can result in enhanced toxicity, showing synergistic increases in oxidative stress markers like lipid peroxidation and causing histopathological damage in tissues such as liver and kidneys . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use . Researchers handling this material must adhere to all applicable safety regulations due to its high toxicity, which includes acute oral LD₅₀ values of 100 mg/kg in rats and its classification as a potential carcinogen .

Properties

IUPAC Name

hydrogen arsorate;lead(2+)
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InChI

InChI=1S/AsH3O4.Pb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2
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InChI Key

UWRBYRMOUPAKLM-UHFFFAOYSA-L
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Canonical SMILES

O[As](=O)([O-])[O-].[Pb+2]
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Molecular Formula

PbHAsO4, AsHO4Pb
Record name LEAD ARSENATE
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Record name lead hydrogen arsenate
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DSSTOX Substance ID

DTXSID4042092
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Molecular Weight

347 g/mol
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Physical Description

Lead arsenate is a white powder. It is insoluble in water. It is toxic by skin absorption, inhalation and by ingestion., ODOURLESS WHITE HEAVY POWDER.
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Solubility

Insoluble in water, Soluble in nitric acid, alkalies, Solubility in water, g/100ml: 0.0003 (none)
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Density

5.79 at 59 °F (USCG, 1999) - Denser than water; will sink, 5.943 g/cu cm, Relative density (water = 1): 5.8
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Impurities

Lead arsenate was a commonly used insecticide during the first half of the 20th century, particularly in deciduous tree fruit orchards. Antimony is cotransported with As during the ore refining process and could occur as an impurity in commercial lead arsenate products.
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Color/Form

White monoclinic crystals

CAS No.

3687-31-8; 10102-48-4; 7645-25-2; 7784-40-9, 7645-25-2, 7784-40-9
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Melting Point

280 °C (decomposes)
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Scientific Research Applications

Historical Context

Lead arsenate was first introduced as an insecticide in the 1890s to combat pests like the codling moth in apple orchards. Its effectiveness, low cost, and persistence made it a popular choice among farmers for several decades. However, the widespread use led to environmental contamination and health concerns, prompting a gradual phase-out of its application by the late 20th century.

Agricultural Applications

Insecticide Use:

  • Primary Crops: this compound was predominantly used on fruit trees such as apples, cherries, grapes, pears, and plums. It effectively controlled pests including apple maggots, codling moths, and other chewing insects.
  • Application Methods: The compound was applied pre-harvest to ensure pest control before fruit maturation. In some regions, it was also used post-harvest for additional pest management.

Other Uses:

  • Vegetables and Ornamentals: In Japan, this compound was utilized on cucumbers and tomatoes. It also found applications in ornamental crops.
  • Golf Courses: Turf managers employed this compound to control grubs and earthworms on golf greens and lawns during the early to mid-20th century .

Environmental Impact

The extensive use of this compound has raised significant environmental concerns:

  • Soil Contamination: Studies indicated that applications led to high concentrations of lead and arsenic in soil, with levels reaching up to 1012 ppm arsenic and 2798 ppm lead in treated areas .
  • Ecosystem Effects: The persistence of this compound residues has been linked to adverse effects on soil organisms and broader ecological systems.

Health Implications

Toxicity Studies:
Research has documented severe health risks associated with this compound exposure:

  • Animal Studies: Experiments involving dogs and rats demonstrated acute toxicity, with symptoms of lead poisoning observed after prolonged exposure . For instance, dogs fed diets containing this compound showed significant health deterioration within a year.
  • Human Health Risks: Prolonged exposure to this compound residues has been associated with various health issues including neurological damage and increased cancer risk due to arsenic contamination .

Regulatory Changes

Due to its toxicological profile and environmental persistence, many countries have banned or severely restricted the use of this compound:

  • Global Regulations: As of recent years, this compound is prohibited for all uses in numerous jurisdictions worldwide. This shift reflects growing awareness of its detrimental effects on human health and the environment .

Case Study 1: Apple Production in Virginia

A study conducted on apple production highlighted the historical reliance on this compound for pest control. Farmers initially favored this pesticide due to its efficacy against codling moths. However, over time, resistance developed among pests, leading to increased application rates and subsequent environmental contamination .

Case Study 2: Soil Remediation Efforts

In regions where this compound was heavily used, remediation efforts have focused on soil decontamination. Techniques such as phytoremediation have been explored to mitigate the toxic effects of residual heavy metals in agricultural soils .

Preparation Methods

Reaction Mechanism and Catalytic Agents

The modern industrial method, as detailed in US Patent 1398267A, employs litharge, arsenic acid (H₃AsO₄), and sulfonic acid derivatives to produce this compound. The reaction proceeds via the following stoichiometry:
3PbO+2H3AsO4Pb3(AsO4)2+3H2O3\text{PbO} + 2\text{H}_3\text{AsO}_4 \rightarrow \text{Pb}_3(\text{AsO}_4)_2 + 3\text{H}_2\text{O}
Sulfonic acids, derived from the sulfonation of aromatic hydrocarbons like naphthalene, act as catalysts by lowering activation energy and preventing the formation of inert lead sulfate byproducts.

Process Optimization and Operational Parameters

A typical industrial charge involves:

ComponentQuantity (lbs)Role
Litharge (PbO)700Lead source
Sulfonic acid mix50Catalytic agent
Arsenic acid (H₃AsO₄)600Arsenate ion source

The process involves suspending litharge in water, adding sulfonic acids, and gradually introducing arsenic acid under constant agitation at 71°C (160°F). The mixture transitions from yellow to white as this compound precipitates, with excess litharge removed via additional arsenic acid. Post-synthesis washing and filtration yield a paste containing ≤50% water, complying with regulatory standards.

Laboratory-Scale Precipitation with Lead Acetate

Stoichiometric Precision and Reactant Ratios

Academic studies, such as Weber’s 1918 thesis, emphasize the precipitation method using lead acetate trihydrate (Pb(CH₃COO)₂·3H₂O) and arsenic acid. The reaction is governed by:
3Pb(CH3COO)2+2H3AsO4Pb3(AsO4)2+6CH3COOH3\text{Pb(CH}_3\text{COO)}_2 + 2\text{H}_3\text{AsO}_4 \rightarrow \text{Pb}_3(\text{AsO}_4)_2 + 6\text{CH}_3\text{COOH}
Key variables include:

  • Molar ratio : A 3:2 Pb:As ratio ensures stoichiometric conversion.

  • Temperature : Maintained at 60–70°C to enhance solubility and reaction rate.

  • Agitation : Critical for preventing agglomeration and ensuring uniform particle size.

Filtration and Drying Techniques

Post-precipitation, the product is vacuum-filtered and washed with acidified ethanol to remove residual acetic acid. Drying at 100–110°C yields a free-flowing powder with <1% moisture content. Analytical data from Ohio State University experiments demonstrate that this method achieves 95–98% purity, comparable to industrial outputs.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYield (%)Reaction Time (hr)Purity (%)
Litharge/sulfonic acid92–952–495–98
Lead acetate89–934–693–96

The industrial method’s shorter reaction time and higher throughput make it preferable for large-scale production, though it requires specialized equipment for handling sulfonic acids.

Physical and Chemical Characteristics

PropertyIndustrial ProductLaboratory Product
Bulk density (g/cm³)0.45–0.550.50–0.60
Particle size (µm)10–255–15
Solubility in H₂O (mg/L)0.20.3

Industrial processes yield coarser particles optimized for adhesion to foliage, whereas laboratory methods produce finer powders suitable for experimental formulations .

Q & A

Q. Citations :

  • Hazard data and analytical methods:
  • Experimental design and reproducibility:
  • Data analysis frameworks:

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